2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
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Overview
Description
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound that features a phenoxy group, a pyrazole ring, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a phenoxy group is introduced to an ethanesulfonamide precursor. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . The final step involves coupling the pyrazole derivative with the phenoxyethanesulfonamide under suitable conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonamides and pyrazoles.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- N-(2-(1H-pyrazol-1-yl)phenyl)palladium(II) complexes
Uniqueness
2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is unique due to the combination of its phenoxy, pyrazole, and ethanesulfonamide groups
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-26(24,14-13-25-19-9-5-2-6-10-19)21-11-12-22-16-18(15-20-22)17-7-3-1-4-8-17/h1-10,15-16,21H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSZGNJIFSBGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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